molecular formula C9H11ClF2N2 B13184455 3-(Chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine

3-(Chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine

Cat. No.: B13184455
M. Wt: 220.65 g/mol
InChI Key: PDDZKSAIPIZUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the imidazo[1,2-a]pyridine core.

    Difluoromethylation: The difluoromethyl group is introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

3-(Chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound, known for its diverse biological activities.

    3-(Chloromethyl)-imidazo[1,2-a]pyridine: Lacks the difluoromethyl group but shares similar reactivity.

    2-(Difluoromethyl)-imidazo[1,2-a]pyridine: Lacks the chloromethyl group but shares similar reactivity.

Uniqueness

3-(Chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine is unique due to the presence of both chloromethyl and difluoromethyl groups. These functional groups confer distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives.

Properties

Molecular Formula

C9H11ClF2N2

Molecular Weight

220.65 g/mol

IUPAC Name

3-(chloromethyl)-2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H11ClF2N2/c10-5-6-8(9(11)12)13-7-3-1-2-4-14(6)7/h9H,1-5H2

InChI Key

PDDZKSAIPIZUEV-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NC(=C2CCl)C(F)F)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.